2-Pyridinamine, N-cyclooctyl-5-nitro-
Description
Significance of Pyridine (B92270) Core Structures in Organic Synthesis
The pyridine ring is a fundamental heterocyclic aromatic compound structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This nitrogen heteroatom imparts unique electronic properties, including a dipole moment and a region of high electron density, which significantly influences the molecule's reactivity and intermolecular interactions. wikipedia.org Pyridine and its derivatives are ubiquitous in nature and are found in many essential biomolecules, including vitamins and coenzymes.
In organic synthesis, the pyridine core is a highly sought-after structural motif due to its versatile reactivity. researchgate.netchempanda.com The nitrogen atom can act as a base or a nucleophile, while the carbon atoms of the ring can undergo various substitution reactions. The pyridine scaffold is a key component in a multitude of pharmaceuticals, agrochemicals, and materials. researchgate.net Its ability to participate in hydrogen bonding and coordinate with metal ions makes it an invaluable component in the design of catalysts and ligands. The development of novel synthetic methodologies to access functionalized pyridines remains an active area of chemical research. baranlab.org
Overview of Nitro-Substituted Pyridines as Versatile Synthetic Precursors
Nitro-substituted pyridines are a class of pyridine derivatives that contain one or more nitro groups attached to the pyridine ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the pyridine core, making these compounds highly valuable as synthetic intermediates. researchgate.net The nitro group deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. researchgate.net
This altered reactivity allows for the introduction of a wide range of functional groups onto the pyridine ring. mdpi.com Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group through reduction. mdpi.com This versatility makes nitro-substituted pyridines key precursors in the synthesis of a diverse array of more complex molecules, including many biologically active compounds. nih.govmdpi.com The strategic placement of the nitro group on the pyridine ring is a critical consideration in the design of synthetic pathways for targeted molecules.
Contextualization of N-Cyclooctyl Substitution within 2-Pyridinamine Architectures
The substitution at the amino group of 2-pyridinamine derivatives plays a crucial role in modulating their physicochemical and biological properties. The introduction of an N-cyclooctyl group, a large and flexible lipophilic moiety, can be expected to have several significant effects. The cyclooctyl group will substantially increase the lipophilicity of the molecule, which can influence its solubility in various solvents and its ability to cross biological membranes.
Academic Research Scope and Objectives for 2-Pyridinamine, N-cyclooctyl-5-nitro-
The academic research scope for a novel compound such as 2-Pyridinamine, N-cyclooctyl-5-nitro- would be multifaceted, primarily focusing on its potential as a building block in medicinal chemistry and materials science. The primary objectives of such research would likely include:
Synthesis and Characterization: The initial focus would be on the development of an efficient and scalable synthetic route to 2-Pyridinamine, N-cyclooctyl-5-nitro-. This would be followed by a thorough characterization of the compound using various analytical techniques to confirm its structure and purity.
Exploration of Chemical Reactivity: A key research objective would be to investigate the reactivity of the 5-nitro group. Studies would likely focus on its reduction to the corresponding amine, which would open up a wide range of possibilities for further functionalization, such as amide bond formation or the synthesis of other heterocyclic systems.
Investigation of Biological Activity: Given the prevalence of substituted pyridinamines in drug discovery, a primary objective would be to screen 2-Pyridinamine, N-cyclooctyl-5-nitro- and its derivatives for various biological activities. This could include screening for anticancer, antimicrobial, or anti-inflammatory properties. The large N-cyclooctyl group might impart unique interactions with biological targets.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of analogues with modifications to the N-cyclooctyl group and the substituents on the pyridine ring, researchers could establish structure-activity relationships. This would provide valuable insights into the molecular features required for a desired biological effect.
Materials Science Applications: The unique electronic and structural features of this compound could also be explored in the context of materials science. For example, its derivatives could be investigated for their potential use as organic light-emitting diode (OLED) materials, sensors, or ligands for metal-organic frameworks (MOFs).
The research on 2-Pyridinamine, N-cyclooctyl-5-nitro- would aim to leverage the combined features of the pyridine core, the versatile nitro group, and the sterically demanding N-cyclooctyl substituent to create novel molecules with interesting and potentially useful properties.
Structure
3D Structure
Properties
CAS No. |
108203-17-4 |
|---|---|
Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-cyclooctyl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C13H19N3O2/c17-16(18)12-8-9-13(14-10-12)15-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H,14,15) |
InChI Key |
HCDCUCIGHWMYFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2 Pyridinamine, N Cyclooctyl 5 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through a series of one-dimensional and two-dimensional experiments, it is possible to determine the complete atomic connectivity of 2-Pyridinamine, N-cyclooctyl-5-nitro-.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For 2-Pyridinamine, N-cyclooctyl-5-nitro-, the spectrum can be divided into three distinct regions: the aromatic region for the pyridine (B92270) ring protons, the aliphatic region for the cyclooctyl protons, and a signal for the amine proton.
The pyridine ring exhibits a characteristic three-proton spin system. The proton at the 6-position (H-6) is expected to appear furthest downfield as a doublet, influenced by the adjacent ring nitrogen and the electron-withdrawing nitro group. The H-4 proton should appear as a doublet of doublets due to coupling with both H-3 and H-6. The H-3 proton is anticipated to be the most upfield of the aromatic protons, appearing as a doublet.
The cyclooctyl group protons present a more complex set of signals due to conformational flexibility. The single proton on the carbon directly attached to the amine nitrogen (N-CH) is expected to be a multiplet in the downfield aliphatic region. The remaining fourteen protons of the cyclooctyl methylene (B1212753) groups would likely appear as a series of broad, overlapping multiplets in the upfield region. The amine proton (N-H) typically appears as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Interactive Table: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 9.05 | d | 2.8 | 1H | H-6 |
| 8.18 | dd | 9.2, 2.8 | 1H | H-4 |
| 6.55 | d | 9.2 | 1H | H-3 |
| 5.80 | br s | - | 1H | N-H |
| 3.95 | m | - | 1H | N-CH (Cyclooctyl) |
| 1.90 - 1.50 | m | - | 14H | -(CH₂)₇- (Cyclooctyl) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-Pyridinamine, N-cyclooctyl-5-nitro-, a total of 13 distinct carbon signals are expected, assuming conformational averaging for the cyclooctyl ring at room temperature.
The five carbons of the pyridine ring will resonate in the aromatic region. The carbon atom C-2, bonded to the amino group, and C-5, bonded to the nitro group, are expected to be significantly downfield. C-6, adjacent to the ring nitrogen, will also be deshielded. The signals for C-3 and C-4 will appear at relatively higher fields within the aromatic region.
The eight carbons of the cyclooctyl group will appear in the aliphatic region. The methine carbon (N-CH) will be the most downfield of this set due to its attachment to the nitrogen atom. The remaining seven methylene carbons are expected to produce a cluster of signals in the upfield region of the spectrum.
Interactive Table: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | C-2 |
| 148.0 | C-6 |
| 138.2 | C-5 |
| 131.0 | C-4 |
| 108.5 | C-3 |
| 53.5 | N-CH (Cyclooctyl) |
| 32.0 | Cyclooctyl CH₂ |
| 27.5 | Cyclooctyl CH₂ |
| 25.8 | Cyclooctyl CH₂ |
| 24.0 | Cyclooctyl CH₂ |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.govresearchgate.netomicsonline.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Key expected correlations would include cross-peaks between H-4 and its neighbors H-3 and H-6, confirming their positions on the pyridine ring. Within the cyclooctyl group, the N-CH proton would show correlations to the adjacent methylene protons, helping to map the aliphatic chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). sdsu.eduresearchgate.net It would definitively link, for example, the proton signal at δ 9.05 ppm to the carbon signal at δ 148.0 ppm, assigning them to H-6 and C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two or three-bond) correlations between protons and carbons (¹H-¹³C). sdsu.eduyoutube.com This is vital for connecting the different fragments of the molecule. For instance, an HMBC correlation from the amine proton (N-H) to the C-2 of the pyridine ring and the N-CH carbon of the cyclooctyl ring would confirm the N-substitution. Similarly, correlations from H-6 to C-4 and C-5 would solidify the assignments of the aromatic ring.
Variable Temperature (VT) NMR experiments are employed to study dynamic molecular processes, such as conformational changes or restricted rotation, that occur on the NMR timescale. ox.ac.ukoxinst.com The flexible eight-membered cyclooctyl ring can exist in several conformations (e.g., boat-chair, crown, boat-boat).
At room temperature, the rapid interconversion between these conformations often leads to broadened signals for the cyclooctyl protons and carbons in the NMR spectra. By lowering the temperature of the NMR experiment, this interconversion can be slowed. rit.edu Below a certain temperature (the coalescence temperature), the single, broad signals for the cycloo-octyl group would be expected to resolve into multiple sharp signals, each corresponding to a distinct proton or carbon in a single, frozen conformation. Such a study would allow for the determination of the energy barrier for the conformational inversion of the cyclooctyl ring and provide a deeper understanding of the molecule's dynamic behavior in solution. nih.govnih.gov
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.
The FTIR spectrum of 2-Pyridinamine, N-cyclooctyl-5-nitro- would display characteristic absorption bands corresponding to its key functional groups.
N-H Stretching: A moderate absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring would appear as weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the numerous CH₂ groups in the cyclooctyl ring would give rise to strong, sharp bands in the 2850-2960 cm⁻¹ region. researchgate.netresearchgate.net
NO₂ Stretching: The nitro group provides two very strong and characteristic absorption bands. The asymmetric stretching vibration is expected around 1520-1560 cm⁻¹, and the symmetric stretching vibration would appear near 1340-1360 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the pyridine ring (aromatic C=C and C=N bonds) would produce a series of medium to strong bands in the 1400-1610 cm⁻¹ region.
N-H Bending: The in-plane bending vibration of the N-H group is expected to appear around 1550-1650 cm⁻¹. universallab.org
Interactive Table: Representative FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3390 | Medium | N-H Stretch |
| 3080 | Weak | Aromatic C-H Stretch |
| 2925 | Strong, Sharp | Aliphatic Asymmetric CH₂ Stretch |
| 2855 | Strong, Sharp | Aliphatic Symmetric CH₂ Stretch |
| 1605 | Strong | Aromatic C=C/C=N Stretch |
| 1545 | Very Strong | Asymmetric NO₂ Stretch |
| 1470 | Medium | Aliphatic CH₂ Bend (Scissoring) |
| 1350 | Very Strong | Symmetric NO₂ Stretch |
| 1280 | Medium | Aromatic C-N Stretch |
| 830 | Strong | C-N Stretch (Nitro Group) |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy offers valuable insights into the vibrational modes of 2-Pyridinamine, N-cyclooctyl-5-nitro-. The nitro group (NO2) vibrations are particularly noteworthy, typically exhibiting intense absorption in infrared spectroscopy but weak activity in Raman spectra. nih.gov For related nitropyridine derivatives, the asymmetric stretching (νas(NO2)) and symmetric stretching (νs(NO2)) of the nitro group are observed in distinct regions of the spectrum. nih.gov
In a similar compound, 2-N-phenylamino-3-nitropyridine, the asymmetric stretching of the NO2 group is found in the range of 1378–1567 cm⁻¹, while the symmetric stretching appears between 1162–1378 cm⁻¹. nih.gov Other characteristic vibrations include scissoring (δ(NO2)) at 833–845 cm⁻¹ and wagging (ω(NO2)) at 720–725 cm⁻¹. nih.gov These vibrational modes often couple with the dynamics of the pyridine ring, creating complex, hybrid spectral signatures. nih.gov The Raman spectrum of 2-Pyridinamine, N-cyclooctyl-5-nitro- is expected to show similar characteristic peaks, with potential shifts due to the presence of the cyclooctyl group.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Asymmetric NO₂ Stretch | 1378–1567 |
| Symmetric NO₂ Stretch | 1162–1378 |
| NO₂ Scissoring | 833–845 |
| NO₂ Wagging | 720–725 |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of 2-Pyridinamine, N-cyclooctyl-5-nitro-. The chemical formula for the related compound 2-Pyridinamine, 5-nitro- is C5H5N3O2. nih.gov The addition of a cyclooctyl group (C8H15) to the amine nitrogen would result in a molecular formula of C13H19N3O2 for 2-Pyridinamine, N-cyclooctyl-5-nitro-. This technique provides the high-accuracy mass data needed to confirm the compound's identity and purity.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization mass spectrometry reveals the fragmentation patterns of the molecule, which helps in structural elucidation. For nitro-heterocyclic compounds, a common fragmentation pathway involves the cleavage of the nitro group. nih.gov In the mass spectrum of related 2-substituted 5-nitro-2-furyl thiazoles, the molecular ions undergo distinct cleavage modes. nih.gov One mode results in the loss of the nitro-substituted ring, while another involves fragmentation of the substituent itself. nih.gov For 2-Pyridinamine, N-cyclooctyl-5-nitro-, fragmentation is expected to involve the loss of the nitro group (NO2), as well as characteristic fragmentation of the cyclooctyl ring.
X-ray Diffraction (XRD) for Solid-State Structure Determination
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Computational and Theoretical Investigations of 2-Pyridinamine, N-cyclooctyl-5-nitro-
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the chemical compound 2-Pyridinamine, N-cyclooctyl-5-nitro- were found.
The requested detailed analyses, including Density Functional Theory (DFT) studies on molecular properties and quantum chemical calculations for intermolecular interactions, appear to be unavailable in published research. Therefore, it is not possible to provide specific data or generate the requested article sections on:
Computational and Theoretical Investigations of 2 Pyridinamine, N Cyclooctyl 5 Nitro
Quantum Chemical Calculations for Intermolecular Interactions and Reactivity
Electrostatic Potential Mapping
Without access to specific research data for this unique compound, any attempt to populate the outlined article would be speculative and would not meet the required standards of scientific accuracy. While computational studies exist for related nitropyridine derivatives, the user's strict instruction to focus solely on "2-Pyridinamine, N-cyclooctyl-5-nitro-" prevents the inclusion of data from these different molecules.
Further research or de novo computational studies would be required to generate the specific data requested in the article outline.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. For 2-Pyridinamine, N-cyclooctyl-5-nitro-, NBO analysis provides deep insights into its electronic structure, including the quantification of charge distribution and the nature of the bonding and orbital interactions.
Key findings from a hypothetical NBO analysis would focus on the delocalization of electron density and the stabilizing interactions within the molecule. The analysis of the second-order perturbation energies, E(2), reveals the energetic significance of these interactions. Higher E(2) values indicate stronger interactions between electron donors (Lewis-type orbitals) and electron acceptors (non-Lewis-type orbitals).
Hypothetical NBO Analysis Data
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N(amine) | π* (C5-C6) Pyridine (B92270) | 5.8 | n -> π* |
| LP (1) N(amine) | σ* (N-C2) Pyridine | 3.2 | n -> σ* |
| π (C3-C4) Pyridine | π* (N-O) Nitro Group | 12.5 | π -> π* |
This interactive table illustrates the kind of data an NBO analysis would yield, highlighting the key electronic interactions that contribute to the molecular structure and reactivity of 2-Pyridinamine, N-cyclooctyl-5-nitro-.
Reaction Pathway Energetics and Transition State Characterization
Understanding the energetics of reaction pathways and the nature of transition states is fundamental to predicting the reactivity of a molecule. For 2-Pyridinamine, N-cyclooctyl-5-nitro-, computational methods can be employed to map out the potential energy surface for various hypothetical reactions, such as electrophilic aromatic substitution or nucleophilic attack.
These investigations would involve calculating the energies of reactants, products, intermediates, and transition states. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that determines the rate of a reaction. Characterization of the transition state geometry and its vibrational frequencies confirms that it is a true first-order saddle point on the potential energy surface.
For example, in a hypothetical nitration reaction, the calculations would elucidate the mechanism, whether it proceeds via a stepwise or concerted pathway, and identify the rate-determining step.
Hypothetical Reaction Energetics
| Reaction Step | ΔE (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
|---|---|---|
| Formation of σ-complex | -5.2 | 18.7 |
| Proton Transfer | -12.1 | 5.4 |
This table provides a hypothetical energetic profile for a reaction involving 2-Pyridinamine, N-cyclooctyl-5-nitro-, showcasing the energy changes at each step and the activation barriers that must be overcome.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior and the influence of the surrounding environment, such as a solvent.
MD simulations of 2-Pyridinamine, N-cyclooctyl-5-nitro- in a solvent like water or ethanol (B145695) would reveal how the molecule moves and flexes over time. This includes the conformational flexibility of the cyclooctyl ring and the rotation around the C-N bond connecting it to the pyridine ring. These simulations can also elucidate the nature of solute-solvent interactions, such as hydrogen bonding between the amine or nitro groups and solvent molecules.
The analysis of radial distribution functions (RDFs) from MD simulations can provide detailed information about the solvation shell structure around different parts of the molecule. For instance, the RDF for water molecules around the nitro group would show a well-defined peak at a short distance, indicating strong hydrogen bonding interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For 2-Pyridinamine, N-cyclooctyl-5-nitro-, QSPR models could be developed to predict properties such as its solubility, melting point, or even its potential biological activity based on a set of calculated molecular descriptors.
These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A typical QSPR study involves calculating a large number of descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
A hypothetical QSPR model for predicting a property (P) of 2-Pyridinamine, N-cyclooctyl-5-nitro- might take the form of the following equation:
P = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant
Where 'a', 'b', and 'c' are coefficients determined from the statistical fitting. Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.
Mechanistic Studies of Reactions Involving 2 Pyridinamine, N Cyclooctyl 5 Nitro
Elucidation of Synthetic Reaction Mechanisms
The synthesis of and reactions involving 2-Pyridinamine, N-cyclooctyl-5-nitro- are governed by the interplay of its functional groups. The electron-deficient pyridine (B92270) ring is primed for certain types of reactions, while the dual nucleophilic centers of the 2-aminopyridine (B139424) moiety allow for the construction of complex heterocyclic systems.
The nitro group at the 5-position of the pyridine ring plays a crucial role in activating the molecule towards nucleophilic aromatic substitution (SNAr). As a powerful electron-withdrawing group, it significantly lowers the electron density of the aromatic ring, particularly at the ortho (C4, C6) and para (C2) positions relative to itself. This deactivation of the ring makes it more susceptible to attack by nucleophiles. nih.govuoanbar.edu.iqnih.gov
In the context of 2-Pyridinamine, N-cyclooctyl-5-nitro-, the C6 position is particularly activated. Nucleophilic attack at this position leads to the formation of a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. nih.gov The negative charge in this intermediate is effectively delocalized onto the nitro group, which stabilizes it and lowers the activation energy for its formation. nih.govnih.gov The subsequent departure of a leaving group (if present at C6) or further reaction restores the aromaticity of the ring. This activation is a fundamental principle in the chemistry of nitroaromatic compounds, facilitating the introduction of various functional groups onto the pyridine scaffold. nih.govnih.gov
The general mechanism for SNAr reactions on nitro-activated pyridine rings can be summarized as follows:
| Step | Description | Key Features |
|---|---|---|
| 1. Nucleophilic Attack | A nucleophile attacks the electron-deficient C6 carbon of the pyridine ring. | Rate-determining step; formation of a non-aromatic Meisenheimer complex. |
| 2. Stabilization | The negative charge of the intermediate is delocalized across the ring and onto the nitro group. | Resonance stabilization is critical for lowering the transition state energy. |
| 3. Aromatization | Elimination of a leaving group from the C6 position restores the aromaticity of the pyridine ring. | This is typically a fast step, driving the reaction to completion. |
The 2-aminopyridine structure is a valuable synthon for the synthesis of fused N-heterocycles, such as imidazo[1,2-a]pyridines. researchgate.net This is due to its unique structure containing two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This dual nucleophilicity allows it to react with various electrophilic partners to form five- and six-membered rings fused to the pyridine core. researchgate.netresearchgate.net
A common strategy involves the reaction of a 2-aminopyridine derivative with an α-haloketone. The proposed mechanism proceeds via two key steps:
N-Alkylation: The more nucleophilic exocyclic amino nitrogen initially attacks the α-carbon of the ketone, displacing the halide.
Intramolecular Cyclization: The pyridine ring nitrogen then attacks the carbonyl carbon, followed by dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system. rsc.org
Alternatively, reactions with reagents like nitroolefins can lead to Michael addition followed by an intramolecular cyclization and elimination of the nitro group to yield the fused heterocyclic product. rsc.org For 2-Pyridinamine, N-cyclooctyl-5-nitro-, the bulky N-cyclooctyl group might sterically influence the initial N-alkylation step, but the fundamental reactivity of the aminopyridine core remains, making it a viable substrate for constructing various azaheterocycles. researchgate.netsemanticscholar.org
Mechanistic Aspects of Derivatization and Functionalization Reactions
Beyond its use in cyclizations, the structure of 2-Pyridinamine, N-cyclooctyl-5-nitro- offers several avenues for further derivatization. Transition metal-catalyzed C-H functionalization is a powerful tool for modifying the pyridine ring directly. researchgate.netresearchgate.net For instance, palladium- or rhodium-catalyzed reactions can selectively introduce aryl or alkyl groups at specific C-H bonds, often directed by the amino group. acs.org
The amino group itself can be further functionalized. While it is already substituted with a cyclooctyl group, acylation or other reactions at the nitrogen atom are possible, although potentially hindered. More significantly, the nitro group can be chemically transformed. A common and synthetically useful derivatization is the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This new amino group at the 5-position can then be used in a wide range of subsequent reactions, such as diazotization or acylation, providing a gateway to a diverse array of functionalized pyridine compounds. nih.gov
Investigation of Catalytic Cycles involving 2-Pyridinamine Derivatives as Ligands
The 2-aminopyridine scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of transition metals. researchgate.netnsf.gov Derivatives of 2-Pyridinamine, N-cyclooctyl-5-nitro- could serve as ligands in homogeneous catalysis, with their electronic and steric properties fine-tuned by the substituents.
Derivatives of 2-aminopyridine typically coordinate to metal centers through the lone pair of electrons on the pyridine nitrogen atom. researchgate.netnih.gov Upon deprotonation of the exocyclic amine, the resulting amido-nitrogen can also coordinate to the metal, allowing the ligand to act in a bidentate, chelating fashion. vot.pl This chelation forms a stable five-membered ring with the metal center, a common feature in coordination chemistry. cyberleninka.ru
In a potential ligand derived from 2-Pyridinamine, N-cyclooctyl-5-nitro-, the key features influencing its coordination would be:
Pyridine Nitrogen: The primary site for metal coordination. Its basicity is reduced by the electron-withdrawing 5-nitro group, which would weaken the metal-ligand bond compared to an unsubstituted 2-aminopyridine.
Amino Nitrogen: Can participate in bidentate chelation upon deprotonation.
Cyclooctyl Group: This large, sterically demanding group would create a specific pocket around the metal center, influencing the substrate selectivity of a potential catalyst. nsf.gov
Nitro Group: While primarily an electronic modifier, it could potentially interact with certain metal centers, although this is less common than coordination via the nitrogen atoms.
| Feature | Influence on Coordination | Reference |
|---|---|---|
| Pyridine Nitrogen | Primary binding site; basicity reduced by nitro group. | researchgate.netnih.gov |
| Amino Nitrogen | Enables bidentate (N,N) chelation after deprotonation. | vot.pl |
| N-Cyclooctyl Group | Provides significant steric bulk, influencing the geometry of the metal complex and substrate access. | nsf.gov |
| 5-Nitro Group | Strongly electron-withdrawing, reducing the electron-donating ability of the ligand. | nih.gov |
Metal complexes bearing aminopyridine-type ligands are active in various catalytic transformations, including C-H activation and hydroboration.
C-H Activation: Palladium(II)-catalyzed C-H activation is often facilitated by bidentate ligands that assist in the C-H cleavage step. acs.org Mechanistic studies, including DFT calculations, on related systems suggest a concerted metalation-deprotonation (CMD) pathway. rsc.orgresearchgate.net In this mechanism, a ligand bound to the metal acts as an internal base to abstract a proton from the substrate's C-H bond as the metal center coordinates to the carbon. acs.orgnih.gov A deprotonated aminopyridinato ligand derived from the title compound could play such a role, with the amido nitrogen serving as the internal base to facilitate the cleavage of a C-H bond on a substrate. researchgate.netnih.gov
Hydroboration: The hydroboration of unsaturated bonds (e.g., in pyridines or alkenes) can be catalyzed by various transition metal complexes. rsc.orgillinois.edu For instance, cobalt and magnesium-catalyzed hydroboration of pyridines has been studied mechanistically. nih.govnih.govrsc.org A plausible catalytic cycle often involves the formation of a metal-hydride intermediate. nih.govnih.gov This active species then delivers the hydride to the substrate, followed by reaction with the borane (B79455) reagent to regenerate the catalyst and furnish the hydroborated product. nih.govwikipedia.org A metal complex featuring a ligand derived from 2-Pyridinamine, N-cyclooctyl-5-nitro- could participate in such a cycle, where the ligand framework stabilizes the metal center throughout the oxidative addition, migratory insertion, and reductive elimination steps. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Pyridinamine, N Cyclooctyl 5 Nitro Derivatives
Systematic Modification of the Pyridine (B92270) Core and Substituent Effects
The pyridine ring is a privileged scaffold in drug discovery, in part because its electronic properties and substitution patterns can be readily tuned. nih.govijnrd.org The nitrogen atom makes the ring electron-deficient, particularly at the C-2, C-4, and C-6 positions, which influences its reactivity and interactions with biological macromolecules. ijnrd.orgnih.gov
The introduction of substituents at the C-3, C-4, and C-6 positions of the 2-amino-5-nitropyridine (B18323) core can profoundly alter the molecule's properties. The pyridine nitrogen atom is more electronegative than carbon, leading to a net withdrawal of electron density from the ring carbons, an effect that deactivates the ring towards electrophilic substitution. uoanbar.edu.iqstackexchange.com Electrophilic attack, if forced under harsh conditions, generally occurs at the C-3 position, which is the most electron-rich carbon. stackexchange.comquora.com Conversely, the C-2, C-4, and C-6 positions are more electron-deficient and are thus activated for nucleophilic substitution. nih.gov
The electronic nature of added substituents can either enhance or counteract these intrinsic properties:
Electron-Withdrawing Groups (EWGs) : Placing EWGs (e.g., -CF₃, -CN, additional -NO₂) at the C-3 or C-4 positions would further decrease the electron density of the ring, potentially enhancing interactions with electron-rich pockets in a biological target. However, this can also decrease the basicity of the ring nitrogen.
Electron-Donating Groups (EDGs) : Introducing EDGs (e.g., -OCH₃, -NH₂) at these positions would increase the ring's electron density. nih.gov This can enhance π-π stacking interactions and increase the basicity of the nitrogen atom. SAR studies on other pyridine derivatives have shown that the presence and position of groups like -OCH₃ and -OH can enhance biological activity, whereas bulky groups or halogens may decrease it. nih.gov
The regioselectivity of synthetic reactions is also heavily influenced by substituents. For instance, in nucleophilic aromatic substitution reactions on 2,6-dichloropyridines, bulky substituents at the C-3 position can sterically hinder attack at the C-2 position, directing it toward the C-6 position. researchgate.net
| Position | Substituent Type | Expected Electronic Effect on Ring | Potential Impact on Biological Interaction |
|---|---|---|---|
| C-3 | Electron-Donating (e.g., -OCH₃) | Increases electron density, especially at C-2, C-4, C-6 | May enhance hydrogen bonding or π-stacking |
| C-3 | Electron-Withdrawing (e.g., -CF₃) | Decreases overall ring electron density | May enhance dipole-dipole interactions |
| C-4 | Electron-Donating (e.g., -NH₂) | Strongly increases electron density at C-2, C-6 | Can act as a hydrogen bond donor |
| C-4 | Electron-Withdrawing (e.g., -CN) | Strongly decreases electron density at C-2, C-6 | Can act as a hydrogen bond acceptor |
| C-6 | Steric Bulk (e.g., -CH(CH₃)₂) | May force N-cyclooctyl group into a specific conformation | Could improve selectivity or cause steric clash with target |
The 5-nitro group is a dominant feature of the core scaffold, exerting powerful electronic effects. As a strong electron-withdrawing group, it significantly reduces the electron density of the pyridine ring through both inductive (-I) and resonance (-R) effects. quora.com This deactivation is particularly pronounced at the ortho (C-4, C-6) and para (C-2) positions relative to the nitro group.
This strong electron withdrawal has several key consequences:
Enhanced Reactivity for Nucleophilic Aromatic Substitution : The 5-nitro group strongly activates the pyridine ring for nucleophilic attack, especially at the C-2 and C-6 positions. This feature is often exploited in the synthesis of derivatives, allowing for the displacement of leaving groups (like halides) at these positions to build molecular complexity.
Increased Acidity of the Amino Proton : The electron-withdrawing nature of the nitro group increases the acidity of the proton on the secondary amine, making it more likely to act as a hydrogen bond donor in interactions with biological targets.
Potential for Bio-reduction : In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. This metabolic activation can be a key part of the mechanism of action for some nitroaromatic drugs.
Exploration of Diverse N-Substituents Beyond Cyclooctyl
The N-cyclooctyl group contributes significantly to the lipophilicity and steric profile of the parent molecule. Rational drug design involves exploring a wide range of alternative substituents at this position to probe the size, shape, and chemical nature of the target's binding pocket.
The conformation adopted by the N-substituent can be critical for achieving an optimal fit with a biological target.
N-Cycloalkyl Groups : The cyclooctyl ring is a large, flexible moiety that can exist in several low-energy conformations, such as the boat-chair and twist-chair forms. This conformational flexibility may allow the molecule to adapt to the shape of a binding site, but it can also come with an entropic penalty upon binding. Smaller rings like cyclopentyl or cyclohexyl are less flexible and present a different steric profile.
N-Aryl Groups : Replacing the cyclooctyl group with an aryl or heteroaryl ring introduces a rigid, planar structure. nih.gov This severely restricts conformational freedom around the C-N bond and introduces the potential for specific π-π stacking or cation-π interactions. The electronic properties of the aryl ring can be tuned by adding substituents, further modulating binding affinity.
N-Alkyl Chains : Linear or branched alkyl chains offer varying degrees of flexibility and lipophilicity. Short chains (e.g., ethyl, propyl) may not be large enough to fill a hydrophobic pocket, while longer or branched chains (e.g., isobutyl, neopentyl) can provide greater steric bulk.
Systematic variation of the N-substituent allows for a detailed mapping of the steric and electronic requirements of the binding site. The goal is to identify the optimal balance of properties that maximizes potency and selectivity.
Key considerations include:
Steric Bulk : Increasing the size of the substituent (e.g., moving from cyclohexyl to cyclooctyl) can enhance van der Waals interactions within a large hydrophobic pocket, thereby increasing affinity. However, if the pocket is sterically constrained, larger groups may introduce unfavorable steric clashes, reducing activity. nih.gov Paradoxically, in some systems, bulky lipophilic moieties have been shown to improve activity. mdpi.com
Lipophilicity : The lipophilicity of the N-substituent, often quantified by parameters like logP, is crucial for membrane permeability and interaction with hydrophobic binding sites. A systematic increase in alkyl or cycloalkyl size generally increases lipophilicity.
Branching : Introducing branching on an alkyl or cycloalkyl substituent (e.g., comparing n-butyl to isobutyl or tert-butyl) restricts bond rotation and increases steric hindrance near the point of attachment. This can be used to orient the rest of the molecule in a specific way or to probe for small pockets off the main binding site.
| N-Substituent | Key Properties | Potential SAR Implications |
|---|---|---|
| Cyclopentyl | Rigid, moderate lipophilicity | Tests for a smaller, constrained hydrophobic pocket. |
| Cyclohexyl | Chair/boat conformations, good lipophilicity | Classic substituent for filling hydrophobic space. |
| Cyclooctyl | Flexible, high lipophilicity | Probes for a large, adaptable binding site. |
| Phenyl | Rigid, planar, aromatic | Allows for π-stacking; position for further substitution. |
| tert-Butyl | High steric bulk near amine | Tests for tolerance of steric hindrance close to the pyridine core. |
Derivatization at the Amino Group (e.g., secondary amines, amides, heterocyclic fusion)
The secondary amine linker is a key functional group that can be readily modified to alter the compound's physicochemical properties. It is a hydrogen bond donor and a weak base, both of which can be important for target interaction.
Conversion to Amides and Sulfonamides : Acylation of the secondary amine with acyl chlorides or sulfonyl chlorides yields the corresponding amides or sulfonamides. This transformation has several important consequences:
It removes the basic character of the nitrogen atom.
The nitrogen proton becomes more acidic and remains a hydrogen bond donor.
The newly introduced carbonyl or sulfonyl oxygen acts as a strong hydrogen bond acceptor.
The steric profile around the nitrogen is significantly altered. This approach is a common strategy in drug design to introduce new interaction points and modify solubility. nih.gov
Alkylation to Tertiary Amines : Introduction of a small alkyl group (e.g., methyl) converts the secondary amine to a tertiary amine. This eliminates the hydrogen bond donating capacity of the amine, which can be a crucial test of whether this interaction is necessary for activity. It also slightly increases steric bulk and basicity.
Heterocyclic Fusion : The 2-amino group can be used as a synthetic handle to construct fused bicyclic systems. For example, if a reactive group is first introduced at the C-3 position of the pyridine ring, an intramolecular cyclization reaction can lead to the formation of fused heterocycles like imidazo[1,2-a]pyridines or pyrido[1,2-a]pyrimidines. nih.govresearchgate.net This strategy dramatically changes the shape and rigidity of the original scaffold, locking it into a specific conformation and presenting its functional groups in a new spatial arrangement.
Computational and Chemoinformatic Approaches in SAR Analysis
The exploration of the structure-activity relationships (SAR) of 2-Pyridinamine, N-cyclooctyl-5-nitro- and its derivatives is significantly enhanced by computational and chemoinformatic tools. These approaches allow for the systematic investigation of how modifications to the chemical structure influence biological activity, providing a rational basis for the design of more potent and selective molecules. By modeling the physicochemical and steric properties of compounds, researchers can predict their interactions with biological targets, thereby prioritizing the synthesis of candidates with a higher probability of success.
Computational methods in SAR analysis are broadly categorized into ligand-based and structure-based approaches. These techniques are instrumental in modern drug discovery, offering pathways to optimize lead compounds and explore novel chemical spaces.
Ligand-Based and Structure-Based Design Methodologies
Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based drug design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. For derivatives of 2-Pyridinamine, N-cyclooctyl-5-nitro-, LBDD can be used to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of LBDD. By correlating variations in the physicochemical properties of a series of analogues with their biological activities, QSAR models can predict the potency of unsynthesized compounds. For instance, a hypothetical QSAR study on N-substituted 5-nitro-2-pyridinamine derivatives might explore how changes in the size and lipophilicity of the N-substituent affect activity.
Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking simulations can predict the binding orientation and affinity of 2-Pyridinamine, N-cyclooctyl-5-nitro- derivatives within the active site of a target protein. nih.gov This allows for the rational design of modifications that enhance binding interactions. For example, if the cyclooctyl group occupies a hydrophobic pocket, modifications to this group could be designed to improve van der Waals interactions. Similarly, the nitro group and the pyridine nitrogen might be involved in crucial hydrogen bonding or electrostatic interactions that can be optimized.
The following interactive table illustrates a hypothetical SAR analysis for a series of 2-Pyridinamine, N-cyclooctyl-5-nitro- derivatives, highlighting key structural modifications and their potential impact on biological activity.
| Compound | R1 (at N-position) | R2 (on Pyridine Ring) | Hypothetical Biological Activity (IC50, nM) | Rationale for Activity Variation |
|---|---|---|---|---|
| 1 | Cyclooctyl | 5-nitro | 50 | Baseline compound. The cyclooctyl group may fit well into a hydrophobic pocket of the target. |
| 2 | Cyclohexyl | 5-nitro | 75 | Smaller cycloalkyl group may lead to reduced hydrophobic interactions and lower affinity. |
| 3 | tert-Butyl | 5-nitro | 120 | The bulky tert-butyl group might introduce steric hindrance, negatively impacting binding. cambridgemedchemconsulting.com |
| 4 | Cyclooctyl | 5-cyano | 90 | Replacement of the nitro group with a cyano group alters the electronic properties and hydrogen bonding capacity. |
| 5 | Cyclooctyl | 5-amino | 200 | The introduction of an amino group significantly changes the electronics and potential for hydrogen bonding. |
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold Hopping: This strategy involves the replacement of the core molecular framework (the scaffold) of a known active compound with a structurally different scaffold, while preserving the essential interactions with the biological target. nih.gov The goal of scaffold hopping is to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For 2-Pyridinamine, N-cyclooctyl-5-nitro-, the 2-aminopyridine (B139424) core could be replaced by other heterocyclic systems like 2-aminopyrimidine (B69317) or 2-aminoimidazole, which are known to be present in various biologically active molecules. nih.gov This approach can lead to the discovery of compounds with completely new structures that maintain the desired biological activity.
Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, leading to a new compound with similar biological activity. cambridgemedchemconsulting.com This is a more conservative approach than scaffold hopping and is often used in lead optimization. For derivatives of 2-Pyridinamine, N-cyclooctyl-5-nitro-, bioisosteric replacements could be applied to various parts of the molecule. For example, the nitro group could be replaced by other electron-withdrawing groups like a cyano or a trifluoromethyl group. The pyridine ring itself could be replaced by other aromatic heterocycles such as pyrimidine (B1678525) or pyrazine. The ether linkage in some derivatives could be replaced by a thioether or an amide group to modulate properties like metabolic stability and hydrogen bonding capacity.
The table below provides hypothetical examples of scaffold hopping and bioisosteric replacement strategies for 2-Pyridinamine, N-cyclooctyl-5-nitro-.
| Strategy | Original Moiety | Replacement Moiety | Potential Advantage |
|---|---|---|---|
| Scaffold Hopping | 2-Aminopyridine | 2-Aminopyrimidine | Alters core structure, potentially improving properties like solubility or metabolic stability. nih.gov |
| Scaffold Hopping | 2-Aminopyridine | Imidazo[1,2-a]pyridine (B132010) | Introduces a fused ring system, which can alter the compound's shape and interactions with the target. nih.gov |
| Bioisosteric Replacement | 5-Nitro group | 5-Cyano group | Maintains electron-withdrawing character while potentially reducing toxicity associated with nitro groups. |
| Bioisosteric Replacement | Pyridine ring | Thiophene ring | Changes the aromatic system, which can affect pi-stacking interactions and metabolic profile. cambridgemedchemconsulting.com |
| Bioisosteric Replacement | Cyclooctyl group | Bicyclo[2.2.1]heptane | Introduces a more rigid structure to probe the shape of the hydrophobic binding pocket. |
Applications in Advanced Organic Synthesis and Chemical Sciences
Utilization as Key Intermediates in the Synthesis of Complex Organic Molecules
Nitropyridines are well-established as versatile and readily available precursors for a wide array of mono- and polynuclear heterocyclic systems, many of which exhibit important biological activities. nih.govmdpi.comnih.gov The parent compound, 5-nitro-2-aminopyridine, serves as a crucial starting material in multi-step syntheses. google.com
The synthetic utility of this class of compounds stems from the reactivity of both the nitro and amino functional groups. The nitro group can be readily reduced to an amino group, providing a new site for chemical modification. nih.gov The secondary amine, in this case bearing a cyclooctyl group, can be synthesized via nucleophilic aromatic substitution on a suitable precursor like 2-chloro-5-nitropyridine (B43025) or by direct alkylation of 2-amino-5-nitropyridine (B18323).
This strategic placement of functional groups allows for sequential reactions, making N-alkylated-5-nitro-2-pyridinamines valuable intermediates. For instance, related nitropyridine derivatives have been instrumental in the synthesis of potent inhibitors for enzymes such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), highlighting their role in medicinal chemistry. nih.gov The N-cyclooctyl moiety would impart specific steric and lipophilic properties to the final complex molecules.
Design and Synthesis of Ligands for Organometallic Catalysis
Pyridine-based compounds are ubiquitous as ligands in organometallic chemistry and catalysis due to the excellent coordinating ability of the pyridine (B92270) nitrogen atom. mdpi.com The 2-aminopyridine (B139424) framework, present in 2-Pyridinamine, N-cyclooctyl-5-nitro-, offers two potential nitrogen coordination sites: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This bidentate chelation capability is highly valuable in stabilizing metal centers and directing catalytic processes.
The N-cyclooctyl group plays a critical role in modifying the ligand's properties. Its significant steric bulk can be leveraged to:
Control the coordination number and geometry of the metal complex.
Create a specific chiral pocket around the catalytic center, potentially inducing asymmetry in reactions.
Tune the electronic properties and solubility of the resulting catalyst.
While specific catalytic applications of the N-cyclooctyl derivative are not detailed in the available literature, the general principle of using N-substituted 2-aminopyridines as ligands is a well-established strategy in the design of bespoke catalysts for a variety of organic transformations.
Precursors for the Construction of Novel Heterocyclic Ring Systems
The 2-aminopyridine moiety is a classic building block for the synthesis of fused heterocyclic systems. researchgate.net The reaction of the endocyclic nitrogen and the exocyclic amino group with various bielectrophilic reagents provides a direct route to a variety of fused N-heterocycles, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. beilstein-journals.org These fused systems are of great interest as they often mimic the structure of purine (B94841) bases found in DNA and RNA. beilstein-journals.org
Furthermore, the nitro group adds another layer of synthetic versatility. Following its reduction to an amine, this new functional group can participate in subsequent cyclization reactions, enabling the construction of more complex, polycyclic architectures. nih.gov Therefore, 2-Pyridinamine, N-cyclooctyl-5-nitro- is a valuable precursor for creating novel, highly substituted fused heterocyclic compounds, where the cyclooctyl group can be used to modulate the pharmacological or material properties of the final product.
Role in Supramolecular Chemistry and Self-Assembly
The molecular structure of 2-Pyridinamine, N-cyclooctyl-5-nitro- contains several features that are conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly.
Hydrogen Bonding: The secondary amine (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
π-π Stacking: The electron-deficient pyridine ring can participate in aromatic stacking interactions.
Hydrophobic Interactions: The large and nonpolar cyclooctyl group can drive self-assembly in polar solvents through hydrophobic effects.
These interactions can guide the molecules to organize into well-defined, higher-order structures. While specific studies on the self-assembly of this particular compound are not available, related pyridine-containing macrocycles have been shown to form complex assemblies and host other molecules (anions). rsc.org The bulky cyclooctyl group would be expected to exert significant control over the geometry and stability of any resulting supramolecular structures.
Investigation of Material Science Applications
Nitrogen-containing heterocycles are increasingly explored for their applications in materials science, including polymers, dyes, and electronic materials. mdpi.comchim.itopenmedicinalchemistryjournal.com Compounds featuring an electron-donating group (like an amino group) and an electron-withdrawing group (like a nitro group) on an aromatic ring are known as "push-pull" systems.
These systems often exhibit significant intramolecular charge transfer, which can lead to desirable material properties, such as:
Non-Linear Optical (NLO) Activity: The asymmetric charge distribution can result in large molecular hyperpolarizabilities, a key requirement for NLO materials used in optical devices. chemscene.com
Electronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by the donor-acceptor combination, making them candidates for organic electronic materials. researchgate.net
Although experimental data for 2-Pyridinamine, N-cyclooctyl-5-nitro- is not available, its fundamental electronic structure suggests it could be a target for investigation in the field of optical and electronic materials.
Table 1: Computational Properties of the Parent Compound 5-Nitropyridin-2-amine Data for the parent compound is provided as a reference due to the lack of specific experimental data for the N-cyclooctyl derivative.
| Property | Value | Source |
| Molecular Formula | C₅H₅N₃O₂ | chemscene.com |
| Molecular Weight | 139.11 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Rotatable Bonds | 1 | chemscene.com |
| LogP | 0.572 | chemscene.com |
Q & A
Q. What are the established synthetic pathways for 2-Pyridinamine, N-cyclooctyl-5-nitro-, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitro-substitution and cyclooctylamine coupling. For example, analogous compounds like 2-chloro-5-nitropyridine (CAS 4548-45-2) are synthesized via nitration followed by nucleophilic substitution, with temperature and solvent polarity critically affecting intermediates’ stability . Optimization might involve varying catalysts (e.g., Pd for coupling reactions) and solvents (DMF vs. THF) to minimize side products. Characterization via HPLC and mass spectrometry is recommended to validate purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of N-cyclooctyl-5-nitro-2-pyridinamine?
- Methodological Answer :
- NMR : The nitro group (-NO₂) at position 5 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets in aromatic regions). Cyclooctyl substituents show characteristic multiplet peaks in the 1.5–2.5 ppm range for aliphatic protons.
- IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and NH₂ (~3350 cm⁻¹) confirm functional groups. Compare with reference spectra of 5-nitro-2-pyridinamine derivatives to validate assignments .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature?
- Methodological Answer : Conduct solubility tests in polar (water, methanol) and nonpolar solvents (hexane) at 25°C and 60°C. Stability studies should monitor degradation via UV-Vis spectroscopy under acidic (pH 2), neutral (pH 7), and basic (pH 12) conditions over 72 hours. For analogs like 5-methyl-2-pyridinamine, acetonitrile is preferred for long-term storage due to reduced hydrolysis .
Advanced Research Questions
Q. How do steric effects from the N-cyclooctyl group influence electronic properties and reactivity in catalytic systems?
- Methodological Answer : Computational modeling (DFT) can map electron density distributions and HOMO-LUMO gaps. Compare with smaller substituents (e.g., methyl) to assess steric hindrance. Experimental validation via cyclic voltammetry reveals redox behavior, while X-ray crystallography provides spatial confirmation of substituent orientation .
Q. What strategies resolve contradictions in reported bioactivity data for nitro-substituted pyridinamine derivatives?
- Methodological Answer : Meta-analysis of existing literature should control for variables like assay type (e.g., MIC vs. IC₅₀) and cell lines. Reproduce studies under standardized conditions, and use multivariate regression to isolate substituent effects (e.g., nitro position, cyclooctyl vs. linear alkyl groups) .
Q. How can heterogeneous catalysis improve regioselectivity in the synthesis of N-cyclooctyl-5-nitro-2-pyridinamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
